molecular formula C26H34N6O2S B606069 Itk antagonist CAS No. 1149753-56-9

Itk antagonist

Katalognummer B606069
CAS-Nummer: 1149753-56-9
Molekulargewicht: 494.65
InChI-Schlüssel: MUAICZWSFWUFNA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-10N is a potent antagonist of Interleukin-2 inducible T-cell kinase (ITK).

Wissenschaftliche Forschungsanwendungen

ITK in T-Cell Signaling and Immune Responses

ITK antagonists, such as Ibrutinib, have shown significant potential in modulating immune responses, particularly in T-cell signaling. ITK plays a critical role in T-cell signaling and contributes to the pathogenesis of certain infectious, autoimmune, and neoplastic diseases. The ablation of ITK subverts Th2 immunity, thereby potentiating Th1-based immune responses. This is particularly relevant in the context of chronic lymphocytic leukemia and infectious diseases like Leishmania major and Listeria monocytogenes, where ITK inhibition by Ibrutinib has demonstrated broad therapeutic utility (Dubovsky et al., 2013).

Development of Selective ITK Inhibitors

Selective ITK inhibitors have been developed to address inflammatory disorders such as asthma. The discovery of tetrahydroindazole-containing selective ITK inhibitors, with improved potency, selectivity, and reduced cytotoxicity, exemplifies this progress. These optimized analogues show potential in reducing IL-2 and IL-13 production in vivo, suggesting their efficacy in treating inflammatory disorders (Burch et al., 2015).

Covalent Inhibitors of ITK

Recent advancements include the discovery of covalent inhibitors of ITK, like the 7H-pyrrolo[2,3-d]pyrimidine derivatives. These inhibitors not only exhibit potent activity against ITK but also show excellent selectivity over related kinases, potentially offering new therapeutic avenues for autoimmune diseases and T cell leukemia/lymphoma (Tang et al., 2019).

Dual ITK/RLK Inhibition

PRN694, a novel selective covalent ITK/RLK inhibitor, highlights the potential of targeting both ITK and RLK for the treatment of T-cell- or NK cell-mediated diseases. This inhibitor blocks T-cell and NK cell activation, showing promise in treating autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).

ITK in Dermatology

ITK inhibitors have also been proposed for the treatment of inflammatory skin diseases like atopic dermatitis and allergic contact dermatitis. The inhibition of ITK can significantly reduce inflammatory symptoms in skin disease models, suggesting its potential as a therapeutic target in dermatology (von Bonin et al., 2011).

ITK and HIV Replication

ITK inhibitors have been shown to block multiple steps of HIV replication. By inhibiting ITK, the propagation of HIV within T cells can be markedly reduced, offering a novel approach to HIV treatment (Readinger et al., 2008).

Eigenschaften

CAS-Nummer

1149753-56-9

Produktname

Itk antagonist

Molekularformel

C26H34N6O2S

Molekulargewicht

494.65

IUPAC-Name

N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)

InChI-Schlüssel

MUAICZWSFWUFNA-INIZCTEOSA-N

SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BI-10N;  BI-10-N;  BI10N;  BI 10N;  BI 10 N; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itk antagonist
Reactant of Route 2
Reactant of Route 2
Itk antagonist
Reactant of Route 3
Reactant of Route 3
Itk antagonist
Reactant of Route 4
Reactant of Route 4
Itk antagonist
Reactant of Route 5
Reactant of Route 5
Itk antagonist
Reactant of Route 6
Itk antagonist

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.